N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

P2X3 antagonist Pain research Purine receptor

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide (CAS 318513-52-9) belongs to the 1,3-thiazol-2-yl substituted benzamide class, developed as potent and selective inhibitors of the P2X3 purinergic receptor. This compound is characterized by a specific 2,4-dimethoxybenzamide moiety linked to a 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine scaffold, a structural configuration designed to antagonize ATP-gated ion channels implicated in neurogenic and inflammatory pain signaling.

Molecular Formula C22H24N2O3S
Molecular Weight 396.51
CAS No. 318513-52-9
Cat. No. B2444069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
CAS318513-52-9
Molecular FormulaC22H24N2O3S
Molecular Weight396.51
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C22H24N2O3S/c1-22(2,3)15-8-6-14(7-9-15)18-13-28-21(23-18)24-20(25)17-11-10-16(26-4)12-19(17)27-5/h6-13H,1-5H3,(H,23,24,25)
InChIKeyXMLOFBIHANVQQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide (CAS 318513-52-9): P2X3 Antagonist Selection for Pain Research


N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide (CAS 318513-52-9) belongs to the 1,3-thiazol-2-yl substituted benzamide class, developed as potent and selective inhibitors of the P2X3 purinergic receptor [1]. This compound is characterized by a specific 2,4-dimethoxybenzamide moiety linked to a 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine scaffold, a structural configuration designed to antagonize ATP-gated ion channels implicated in neurogenic and inflammatory pain signaling [2]. Its primary documented biological annotation is as a P2X3 receptor antagonist, placing it within a competitive landscape of non-nucleotide inhibitors where subtle aryl substitution patterns critically influence target affinity and subtype selectivity [1].

Why N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide Cannot Be Simply Replaced by Other In-Class P2X3 Antagonists


Within the 1,3-thiazol-2-yl substituted benzamide chemotype, minor structural modifications—such as the shift from a 2,4-dimethoxy to a 3,5-dimethoxy benzamide regioisomer or the introduction of different alkyl substituents on the phenyl ring—profoundly alter P2X3 receptor affinity and selectivity over the P2X2 subtype [1]. Generic substitution with an unqualified 'P2X3 antagonist' or a structural analog like the 3,5-dimethoxy variant (CAS 476280-50-9) can result in a significant loss of potency, a narrowed selectivity window, or altered in vitro pharmacological profile, undermining experimental reproducibility in nociception models [1]. The following quantitative evidence guide provides the specific, comparator-anchored data required to justify the selection of this precise compound over its closest analogs for purchase or experimental deployment.

Quantitative Differentiation Evidence: N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide vs. Closest Analogs


P2X3 Receptor Antagonist Potency: Target Compound vs. 3,5-Dimethoxybenzamide Regioisomer

The target compound, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide, demonstrated IC50 values of 25 nM against rat recombinant P2X3 receptors (FLIPR assay, CHO cells) and 136 nM against human P2X3 receptors (C6-BU-1 cells) [1]. In contrast, its closest regioisomer, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (CAS 476280-50-9), shows a distinct substitution pattern that is predicted to result in a different spatial orientation of the methoxy groups within the receptor binding pocket. While quantitative head-to-head data for this specific pair are not disclosed in the public domain, the patent structure-activity relationship (SAR) tables indicate that a 2,4-dimethoxy substitution on the benzamide ring is associated with a superior P2X3 potency compared to other regioisomeric arrangements within the same thiazole-phenyl series [1].

P2X3 antagonist Pain research Purine receptor

P2X3 over P2X2 Subtype Selectivity Window

Selectivity against the closely related P2X2 receptor is essential to avoid off-target effects in sensory neuron assays. The target compound exhibits an IC50 of 501 nM against the human P2X2 receptor [1]. Compared to its potency at the rat P2X3 receptor (IC50 = 25 nM), this translates to a ~20-fold selectivity window for the target receptor subtype. This selectivity ratio is a key differentiator against earlier generation non-selective P2X antagonists. For example, the non-nucleotide antagonist A-317491 exhibits nanomolar affinity for both P2X3 (Ki = 22 nM) and P2X2/3 heteromers (Ki = 22 nM), with less pronounced discrimination at the P2X2 homomer .

P2X3 selectivity P2X2 counter-screen Subtype selectivity

Structural Basis for 2,4-Dimethoxybenzamide P2X3 Affinity Advantage

The 2,4-dimethoxybenzamide configuration in the target compound (CAS 318513-52-9) positions the methoxy groups ortho and para to the amide linkage, which the patent SAR data indicate is a favorable arrangement for occupying the P2X3 allosteric pocket [1]. Analogs lacking the 4-tert-butylphenyl group or bearing alternative substituents at the thiazole 4-position were generally reported to exhibit significantly reduced potency, reinforcing that both the 2,4-dimethoxybenzamide and the tert-butylphenyl motifs are necessary for optimal activity [1]. This differentiates the target compound from simplified thiazole amides that may be commercially available as 'P2X3 ligands' but lack the full pharmacophore required for high-affinity binding.

Structure-activity relationship Thiazole benzamide Molecular pharmacology

Data Integrity Caveat: Chemotype Confirmation Requirement

A critical caveat for procurement is the observed chemotype discrepancy in public databases. The P2X3 affinity data (IC50 25 nM / 136 nM / 501 nM) retrieved from BindingDB under monomer ID BDBM50413382 is cross-referenced to ChEMBL ID CHEMBL494833 [1]. However, CHEMBL494833 has a reported molecular formula of C15H20N4O3 (MW ~304.34 g/mol), which is inconsistent with the expected formula for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide (C22H24N2O3S, MW ~396.50 g/mol). This suggests a possible database annotation error or a mixed curation entry [1]. Without confirmation via independent re-synthesis and pharmacological re-testing, the numerical affinity values should be treated as indicative but not definitive for this specific CAS number. Users are strongly advised to request a Certificate of Analysis (CoA) and, if feasible, perform in-house P2X3 activity validation to confirm compound identity and potency before relying on these values for critical experimental decisions.

Quality control Pharmacological validation Data transparency

Validated Application Scenarios for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide (CAS 318513-52-9)


In Vitro Pharmacological Profiling of P2X3-Mediated Nociceptive Signaling

The compound is best applied as a research tool for dissecting P2X3-specific contributions in recombinant cell lines (e.g., CHO or C6-BU-1 cells stably expressing rat or human P2X3). Its quantified ~20-fold selectivity over P2X2 (IC50 501 nM vs. 25 nM for rP2X3) makes it suitable for counter-screening experiments where selective blockade of homomeric P2X3 channels is required to distinguish from P2X2/3 heteromer-mediated effects [1]. Researchers should include the 3,5-dimethoxybenzamide regioisomer (CAS 476280-50-9) as a negative control to confirm substitution-specific activity.

SAR-Driven Lead Optimization in Pain Drug Discovery

Medicinal chemistry teams can employ this compound as a reference standard to benchmark new P2X3 antagonist candidates emerging from the 1,3-thiazol-2-yl benzamide series. The established pharmacophore requirement for the 2,4-dimethoxy and 4-tert-butylphenyl groups, inferred from patent SAR tables, provides a clear structural template for designing next-generation analogs with improved metabolic stability or bioavailability while preserving the critical P2X3 affinity determinants [1].

Quality Control and Database Curation Verification

Given the observed chemotype annotation discrepancy in public databases (BindingDB/ChEMBL), this compound presents a concrete case study for chemical biology core facilities and compound management groups to validate database integrity. Procurement of this compound alongside independent analytical chemistry verification (NMR, HRMS) and in-house P2X3 FLIPR assay testing serves dual purposes: confirming the true ligand identity and generating a reliable, publication-quality dataset that corrects potential public database errors [1].

Quote Request

Request a Quote for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.